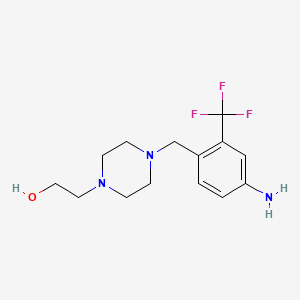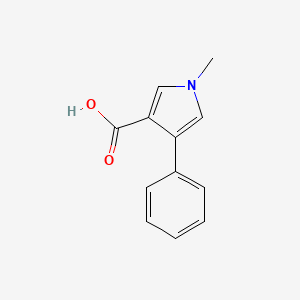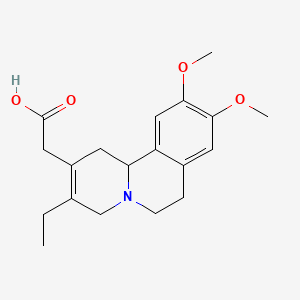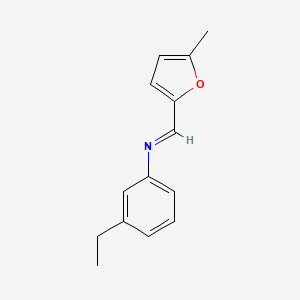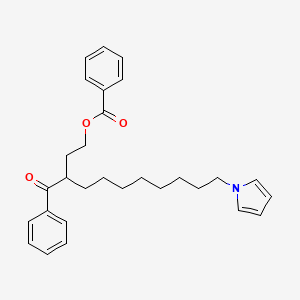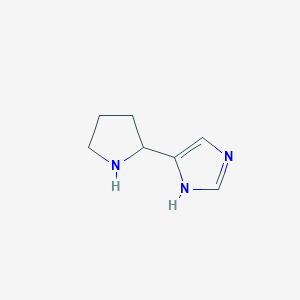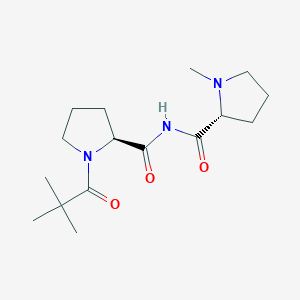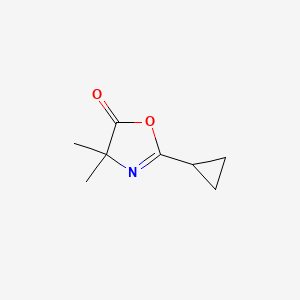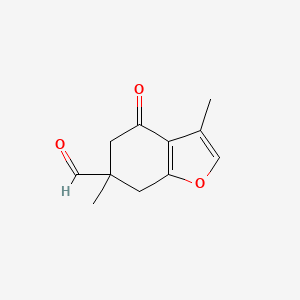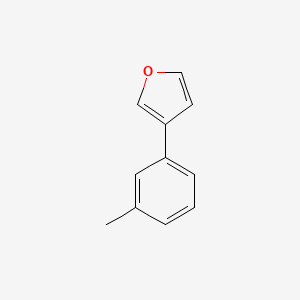
3-(3-Methylphenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Tolyl)furan:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with a primary amine to form the furan ring. In this case, the starting materials would be a suitable 1,4-dicarbonyl compound and m-toluidine. The reaction typically requires an acidic catalyst and is carried out under reflux conditions.
Another method involves the Friedel-Crafts acylation of furan with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(m-Tolyl)furan may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, temperature, and reaction time are critical factors that need to be carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(m-Tolyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of different substituents. For example, nitration can be achieved using nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro-substituted furans.
Wissenschaftliche Forschungsanwendungen
3-(m-Tolyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives have shown promise in preclinical studies.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(m-Tolyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
- 2-(m-Tolyl)furan
- 4-(m-Tolyl)furan
- 3-(p-Tolyl)furan
Comparison: 3-(m-Tolyl)furan is unique due to the position of the tolyl group on the furan ring This positional isomerism can lead to differences in reactivity and biological activity
Eigenschaften
CAS-Nummer |
80866-23-5 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-(3-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3 |
InChI-Schlüssel |
UPWNBEFGIHTICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


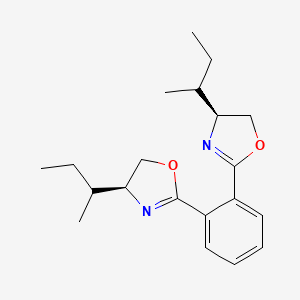

![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
